Synthetic Yield Advantage: 85% Isolated Yield in the Patent-Disclosed Tofacitinib Intermediate Route
In the patent literature, the preparation of 5-chloro-2-(2-oxopyrrolidin-1-yl)benzonitrile (942317-48-8) from 2-bromo-5-chlorobenzonitrile and pyrrolidin-2-one, mediated by cesium carbonate in 1,4-dioxane, delivers an isolated yield of approximately 85% after column chromatography (ethyl acetate:hexane gradient) . By contrast, the closely related unsubstituted analog 2-(2-oxopyrrolidin-1-yl)benzonitrile (CAS 16240-73-6) is typically synthesized via a similar Ullmann-type coupling but often exhibits a notably lower reported yield of 55–65% under comparable conditions, a difference attributed to the absence of the electron-withdrawing chlorine substituent that activates the aryl bromide toward oxidative addition . This approximately 20–30 percentage-point yield gap directly translates into higher throughput and lower cost per kilogram for the chlorinated intermediate in a manufacturing setting.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | ~85% (from 2-bromo-5-chlorobenzonitrile, Cs₂CO₃, 1,4-dioxane, column chromatography) |
| Comparator Or Baseline | 2-(2-oxopyrrolidin-1-yl)benzonitrile (CAS 16240-73-6): ~55–65% under analogous Ullmann coupling conditions |
| Quantified Difference | 20–30 percentage points higher yield for the 5-chloro derivative |
| Conditions | Pd- or Cu-catalyzed N-arylation of pyrrolidin-2-one with ortho-bromobenzonitrile derivatives; isolated yield after chromatographic purification |
Why This Matters
A higher synthetic yield directly reduces the cost of goods for the intermediate and, consequently, for the final tofacitinib API, providing a compelling procurement rationale for 942317-48-8 over the non-chlorinated parent scaffold.
